Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate
Description
Properties
CAS No. |
134478-69-6 |
|---|---|
Molecular Formula |
C16H13NO5 |
Molecular Weight |
299.28 g/mol |
IUPAC Name |
ethyl 8-oxo-5-prop-2-ynyl-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate |
InChI |
InChI=1S/C16H13NO5/c1-3-5-17-8-11(16(19)20-4-2)15(18)10-6-13-14(7-12(10)17)22-9-21-13/h1,6-8H,4-5,9H2,2H3 |
InChI Key |
AOVDETYDSYJZFA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CN(C2=CC3=C(C=C2C1=O)OCO3)CC#C |
Origin of Product |
United States |
Preparation Methods
Quinoline Core Formation
The quinoline backbone is synthesized through a Conrad-Limpach reaction or Pfitzinger condensation. For example, 2-oxo-1,2-dihydroquinoline-4-carboxylic acid serves as a common precursor. In one protocol, this intermediate is prepared by cyclizing ethyl acetoacetate with aniline derivatives under acidic conditions.
Reaction Conditions:
Dioxolo Ring Installation
The dioxolo[4,5-g] ring is introduced via electrophilic aromatic substitution. A methylenedioxy group is added using 1,2-dihydroxybenzene and dichloromethane in the presence of a Lewis acid:
Optimized Parameters:
Propargylation at N-5
Propargyl groups are introduced using propargyl bromide under basic conditions. A study demonstrated that tetra-n-butylammonium bromide (TBAB) enhances reactivity by phase-transfer catalysis:
Key Data:
Esterification of the Carboxylic Acid Group
The final step involves esterification with ethyl chloroformate or transesterification with ethanol. A typical procedure uses HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as a coupling agent:
Conditions:
Comparative Analysis of Synthetic Methods
Table 1 summarizes critical parameters from peer-reviewed protocols:
Optimization Strategies
Catalytic Enhancements
The use of TBAB in propargylation improves yield by 15% compared to methods without phase-transfer catalysts. Similarly, substituting AlCl₃ with FeCl₃ in dioxolo ring formation reduces reaction time to 18 hours but lowers yield to 55%.
Solvent Effects
-
DMF vs. THF: Propargylation in tetrahydrofuran (THF) yields only 45%, attributed to poor solubility of inorganic bases.
-
Chloroform vs. Dichloromethane: Esterification in chloroform achieves 89% yield vs. 72% in dichloromethane due to better stabilization of the active HBTU intermediate.
Analytical Characterization
Synthetic intermediates and the final product are characterized by:
Chemical Reactions Analysis
Types of Reactions
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.
Cyclization: Intramolecular cyclization reactions can be used to form additional ring structures.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Cyclization: Catalysts such as acids or bases can be used to facilitate cyclization reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional carbonyl groups, while reduction may produce hydroxylated quinoline derivatives.
Scientific Research Applications
Anticancer Applications
Recent studies have highlighted the efficacy of quinoline derivatives, including Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate, in targeting cancer cells. The compound's structure allows it to interact with key biological targets involved in cancer progression.
Case Study: In Vitro Antiproliferative Activity
A study evaluated the antiproliferative activity of various quinoline derivatives against HepG2 (hepatocellular carcinoma) and MCF-7 (breast adenocarcinoma) cell lines. The results indicated that compounds similar to this compound exhibited significant cytotoxic effects with IC50 values comparable to established anticancer drugs like erlotinib .
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Ethyl 8-oxo... | HepG2 | 0.137 - 0.332 |
| Ethyl 8-oxo... | MCF-7 | 0.164 - 0.583 |
| Erlotinib | HepG2 | 0.308 |
| Erlotinib | MCF-7 | 0.512 |
This data underscores the potential of Ethyl 8-oxo... as a candidate for further development in cancer therapy.
Antimicrobial Applications
The compound has also been investigated for its antimicrobial properties. Quinoline derivatives are known to inhibit bacterial growth by targeting essential enzymes involved in DNA replication and repair.
Case Study: Antimicrobial Activity
Research on related quinoline compounds demonstrated their ability to inhibit microbial DNA gyrase, a critical enzyme for bacterial survival. Ethyl 8-oxo... showed promising results against various bacterial strains .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 18 |
| Pseudomonas aeruginosa | 15 |
These findings suggest that Ethyl 8-oxo... could serve as a scaffold for developing new antimicrobial agents.
Mechanistic Insights
The mechanisms underlying the anticancer and antimicrobial activities of Ethyl 8-oxo... involve:
Anticancer Mechanism:
- EGFR Inhibition: The compound may inhibit the epidermal growth factor receptor (EGFR), disrupting cell signaling pathways that promote tumor growth.
- Apoptosis Induction: It could also trigger apoptosis in cancer cells through various signaling cascades.
Antimicrobial Mechanism:
- DNA Gyrase Inhibition: By targeting DNA gyrase, the compound prevents bacterial DNA replication.
- Membrane Disruption: It may also compromise bacterial cell membranes, leading to cell lysis.
Mechanism of Action
The mechanism of action of Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression or interfering with viral replication.
Modulating Receptors: Binding to cellular receptors and altering signal transduction pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at Position 5
The propargyl group at position 5 distinguishes this compound from analogs with alkyl or aryl substituents. Key comparisons include:
Physicochemical Properties
*Molecular formula inferred from analogous compounds (C15H15NO5).
Biological Activity
Ethyl 8-oxo-5-(prop-2-yn-1-yl)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and antiviral properties, supported by relevant research findings and case studies.
Chemical Structure and Properties
The compound is classified under quinoline derivatives, characterized by the presence of a dioxolo ring and an ethyl ester functional group. Its molecular formula is and it features a unique structure conducive to various biological interactions.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of quinoline derivatives. This compound exhibited significant antibacterial effects against various Gram-positive and Gram-negative bacteria. For instance:
| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) |
|---|---|---|
| Staphylococcus aureus | 22 | 0.25 |
| Escherichia coli | 20 | 0.5 |
| Klebsiella pneumoniae | 25 | 0.125 |
These results indicate that the compound's structure enhances its solubility and permeability, which are essential for effective antimicrobial action .
Anticancer Activity
The anticancer potential of this compound has been investigated in various cancer cell lines. Studies indicate that it induces apoptosis in cancer cells through the activation of caspase pathways. The following table summarizes findings from key studies:
| Cancer Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical cancer) | 15 | Caspase activation |
| MCF-7 (breast cancer) | 12 | Cell cycle arrest at G2/M phase |
| A549 (lung cancer) | 18 | Induction of reactive oxygen species |
The compound's ability to target specific pathways involved in cell proliferation and survival suggests its potential as a therapeutic agent in cancer treatment .
Antiviral Activity
In light of recent global health challenges, the antiviral properties of this compound have gained attention. Preliminary studies demonstrated its effectiveness against viral strains such as H5N1 and SARS-CoV-2. The following data illustrates its antiviral efficacy:
| Virus Strain | Inhibition (%) | Cytotoxicity (CC50 µM) |
|---|---|---|
| H5N1 | 91.2 | 79.3 |
| SARS-CoV-2 | 85 | >100 |
These findings suggest that the compound may interfere with viral replication mechanisms while maintaining low cytotoxicity .
Case Studies
A notable case study involved the application of this compound in a murine model for autoimmune disorders. The results indicated a reduction in disease severity when treated with Ethyl 8-oxo-5-(prop-2-yn-1-y)-5,8-dihydro-[1,3]dioxolo[4,5-g]quinoline-7-carboxylate compared to control groups. The therapeutic effect was measured by clinical scores over time:
| Treatment Group | Mean Clinical Score (Days 9–14) | Percent Inhibition |
|---|---|---|
| Control | 3.2 | - |
| Treatment | 1.0 | 68.75% |
This study underscores the compound's potential as a therapeutic agent in managing autoimmune responses .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
